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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 azide, a versatile near-infrared

fluorescent probe, and its applications in advanced cell imaging. We will delve into its core

properties, provide detailed experimental protocols for its use in various cell labeling

techniques, and present visual workflows to facilitate experimental design and execution.

Introduction to Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a water-soluble, bright, and photostable cyanine dye functionalized with an

azide group.[1] Its key features make it an exceptional tool for bio-imaging and proteomics. The

sulfonate groups confer high water solubility, allowing for labeling reactions in aqueous

environments without the need for organic co-solvents that can be detrimental to sensitive

biological samples like proteins.[2] The azide moiety enables its participation in highly specific

and efficient bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

[4] These reactions allow for the covalent attachment of Sulfo-Cy5 azide to biomolecules that

have been metabolically, enzymatically, or chemically engineered to contain a complementary

alkyne group.

The fluorescence properties of Sulfo-Cy5 fall within the near-infrared (NIR) window, which is

advantageous for cell imaging due to reduced autofluorescence from cellular components,

leading to a higher signal-to-noise ratio.[5]
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Core Properties and Quantitative Data
Understanding the physicochemical and spectral properties of Sulfo-Cy5 azide is crucial for

designing and optimizing imaging experiments. The following table summarizes key

quantitative data for Sulfo-Cy5 azide, with a comparison to the spectrally similar Alexa Fluor

647 azide.

Property Sulfo-Cy5 Azide
Alexa Fluor 647
Azide

Reference(s)

Excitation Maximum

(λex)
~646 - 648 nm ~650 nm [5][6]

Emission Maximum

(λem)
~662 - 671 nm ~668 nm [5][6]

Molar Extinction

Coefficient (ε)

~250,000 - 271,000

M⁻¹cm⁻¹
~270,000 M⁻¹cm⁻¹ [5][6]

Quantum Yield (Φ) ~0.2 - 0.28 ~0.33 [6]

Solubility
High in water, DMSO,

DMF

High in water, DMSO,

DMF
[7]

Photostability Good Higher than Cy5 [8][9]

Key Applications and Experimental Protocols
Sulfo-Cy5 azide is a powerful tool for a variety of cell imaging applications. Here, we provide

detailed protocols for some of the most common and impactful uses.

Metabolic Labeling and Imaging of Cell Surface Glycans
This two-step approach allows for the visualization of newly synthesized glycans on the cell

surface. First, cells are incubated with an azide-modified sugar, which is incorporated into

glycoproteins through the cell's natural metabolic pathways. Then, the azide-tagged glycans

are fluorescently labeled via a click reaction with an alkyne-functionalized Sulfo-Cy5 derivative

(for SPAAC) or directly with Sulfo-Cy5 azide (for CuAAC).
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Step 1: Metabolic Labeling

Step 2: SPAAC Reaction

Step 3: Imaging
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Metabolic labeling and SPAAC imaging workflow.
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Metabolic Labeling:

Culture cells to 60-80% confluency in a glass-bottom dish suitable for microscopy.

Prepare a stock solution of a peracetylated azide-modified sugar, such as N-

azidoacetylmannosamine (Ac4ManNAz), in sterile DMSO (e.g., 10 mM).

Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of

10-50 µM. The optimal concentration should be determined empirically to minimize

potential effects on cell physiology.[10]

Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

Prepare a stock solution of a cyclooctyne-functionalized Sulfo-Cy5 dye, such as DBCO-

Sulfo-Cy5, in sterile DMSO (e.g., 1-10 mM).

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging

medium.

Dilute the DBCO-Sulfo-Cy5 stock solution in pre-warmed imaging medium to a final

concentration of 5-20 µM.

Incubate the cells with the DBCO-Sulfo-Cy5 solution for 30-60 minutes at 37°C, protected

from light.[12][13]

Imaging:

Gently wash the cells three times with pre-warmed imaging medium to remove unbound

dye.

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5

(Excitation: ~640 nm, Emission: ~670 nm).

Labeling of Nascent RNA in Live Cells
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This technique enables the visualization of newly transcribed RNA. Cells are incubated with an

alkyne-modified nucleoside, 5-ethynyluridine (EU), which is incorporated into nascent RNA.

The alkyne-tagged RNA is then labeled with Sulfo-Cy5 azide via a copper-catalyzed click

reaction.
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Step 1: Metabolic Labeling

Step 2: Fixation & Permeabilization

Step 3: CuAAC Reaction

Step 4: Imaging
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Labeling and imaging of nascent RNA via CuAAC.
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Metabolic Labeling:

Culture cells on coverslips to the desired confluency.

Add 5-ethynyluridine (EU) to the culture medium to a final concentration of 0.5-1 mM and

incubate for the desired labeling period (e.g., 1-2 hours) at 37°C.[14]

Cell Fixation and Permeabilization:

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells twice with PBS.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room

temperature.

Wash the cells twice with PBS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:[13][15]

Prepare a fresh "Click-iT" reaction cocktail. For each coverslip, mix the following in order:

100 mM Tris buffer, pH 8.5

1 mM CuSO₄

20 µM Sulfo-Cy5 azide

100 mM ascorbic acid (add last from a fresh stock)

Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature,

protected from light.

Imaging:

Wash the cells three times with PBS containing 0.5% Triton X-100.
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(Optional) Counterstain nuclei with DAPI.

Mount the coverslips onto microscope slides with an appropriate mounting medium.

Image the cells using a fluorescence microscope with filter sets for Cy5 and DAPI.

In Vivo Cell Tracking
Metabolic labeling with an azide-modified sugar followed by an in vivo click reaction with a

cyclooctyne-functionalized Sulfo-Cy5 derivative allows for the tracking of labeled cells within a

living organism.
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Step 1: Ex Vivo Labeling

Step 2: Cell Transplantation

Step 3: In Vivo Click Reaction

Step 4: Imaging
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Workflow for in vivo cell tracking.
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Ex Vivo Metabolic Labeling:

Culture the cells of interest (e.g., cancer cells, immune cells) in vitro.

Incubate the cells with Ac4ManNAz (10-50 µM) for 2-3 days.[12][13]

Cell Transplantation:

Harvest and wash the azide-labeled cells thoroughly with sterile PBS to remove any

unincorporated Ac4ManNAz.

Resuspend the cells in an appropriate vehicle for injection.

Inject the labeled cells into the animal model (e.g., intravenously, intraperitoneally, or

directly into a target tissue).[12]

In Vivo Click Reaction:

After a desired time for cell engraftment or migration, administer a cyclooctyne-

functionalized Sulfo-Cy5 derivative (e.g., DBCO-Sulfo-Cy5) to the animal. The route of

administration (e.g., intravenous) and dosage will need to be optimized for the specific

animal model and experimental goals.[12][13]

In Vivo Imaging:

At various time points after the administration of the fluorescent probe, image the animal

using an in vivo imaging system (e.g., IVIS Spectrum) with the appropriate excitation and

emission filters for Cy5.[16]

For higher resolution imaging, tissues can be harvested, sectioned, and imaged using

fluorescence microscopy.[17]

Troubleshooting Common Issues
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Problem Possible Cause(s) Suggested Solution(s)

No or weak fluorescent signal

- Inefficient metabolic labeling.-

Incomplete click reaction.-

Photobleaching of the

fluorophore.

- Optimize the concentration

and incubation time of the

azide/alkyne-modified

precursor.- Ensure the

freshness of click chemistry

reagents, especially sodium

ascorbate for CuAAC.- For

CuAAC, use a copper-

chelating ligand like THPTA to

protect the copper(I) catalyst.

[18][19]- Minimize exposure of

the sample to excitation light

and use an anti-fade mounting

medium.

High background fluorescence

- Incomplete removal of

unbound fluorescent probe.-

Non-specific binding of the

probe to cellular components.-

Autofluorescence of the cells

or tissue.

- Increase the number and

duration of washing steps after

the click reaction.- Include a

blocking step (e.g., with BSA)

before adding the fluorescent

probe.- Use a spectrally

appropriate negative control

(cells not treated with the

azide/alkyne precursor) to

assess background levels.- For

in vivo imaging, acquire a pre-

injection image to determine

baseline autofluorescence.

Cell toxicity (for live-cell

imaging)

- Cytotoxicity of the copper

catalyst in CuAAC.- High

concentrations of the

metabolic precursor or

fluorescent probe.

- For live-cell imaging,

preferentially use SPAAC,

which is copper-free.- If

CuAAC is necessary, use a

low concentration of copper

and a chelating ligand like

THPTA to mitigate toxicity.-

Perform a dose-response
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curve to determine the optimal,

non-toxic concentrations of all

reagents.[10]

Conclusion
Sulfo-Cy5 azide is a highly effective and versatile tool for a wide range of cell imaging

applications. Its excellent water solubility, bright near-infrared fluorescence, and compatibility

with click chemistry make it an ideal choice for labeling and visualizing specific biomolecules in

both fixed and living cells, as well as in whole organisms. By following the detailed protocols

and troubleshooting guidance provided in this guide, researchers can effectively harness the

power of Sulfo-Cy5 azide to gain deeper insights into complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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